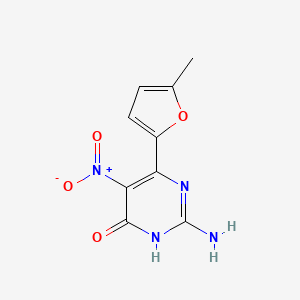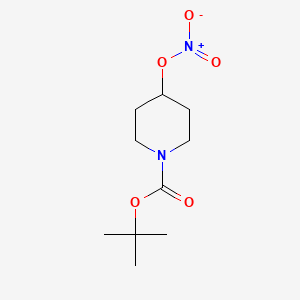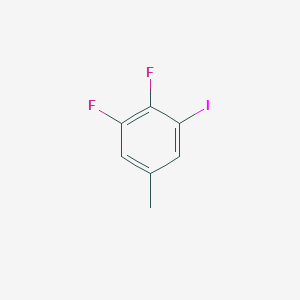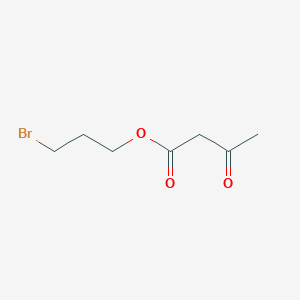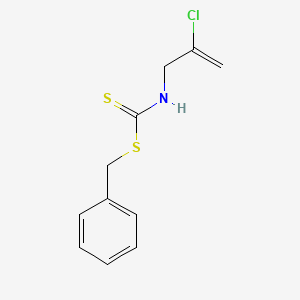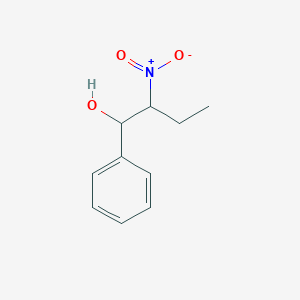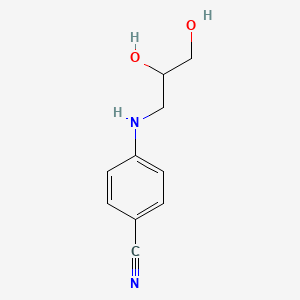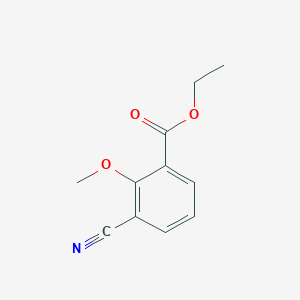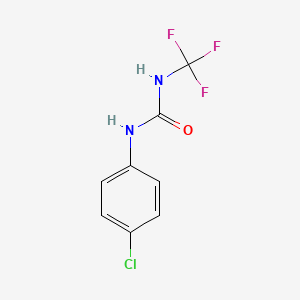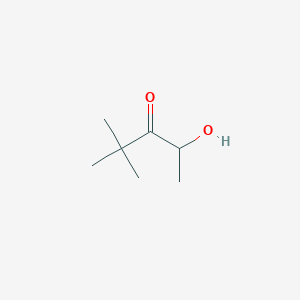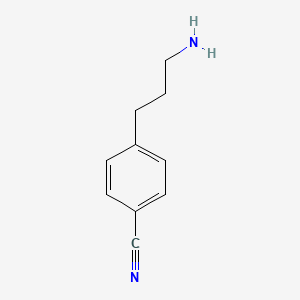![molecular formula C17H11N3O3 B8652315 4-(3-Oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)benzoic acid CAS No. 77779-58-9](/img/structure/B8652315.png)
4-(3-Oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)benzoic acid is a heterocyclic compound that features a pyrazoloquinoline core structure. This compound is of significant interest due to its potential biological and pharmacological activities. The presence of both pyrazole and quinoline moieties in its structure makes it a versatile scaffold for the development of new drugs and therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)benzoic acid typically involves the condensation of appropriate starting materials followed by cyclization and functional group transformations. One common synthetic route includes the following steps:
Condensation: The initial step involves the condensation of a suitable quinoline derivative with a hydrazine derivative to form a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization under acidic or basic conditions to form the pyrazoloquinoline core.
Functional Group Transformation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
4-(3-Oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学研究应用
4-(3-Oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)benzoic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
作用机制
The mechanism of action of 4-(3-Oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidines: These compounds share a similar pyrazole core but differ in their fused ring systems.
Quinolinyl-pyrazoles: These compounds have a similar quinoline and pyrazole structure but differ in their substituents and functional groups.
Uniqueness
4-(3-Oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)benzoic acid is unique due to its specific combination of pyrazole and quinoline moieties, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for drug development and other scientific research applications.
属性
CAS 编号 |
77779-58-9 |
|---|---|
分子式 |
C17H11N3O3 |
分子量 |
305.29 g/mol |
IUPAC 名称 |
4-(3-oxo-1H-pyrazolo[4,3-c]quinolin-2-yl)benzoic acid |
InChI |
InChI=1S/C17H11N3O3/c21-16-13-9-18-14-4-2-1-3-12(14)15(13)19-20(16)11-7-5-10(6-8-11)17(22)23/h1-9,19H,(H,22,23) |
InChI 键 |
MXPSXPZZPNPYOO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)C(=O)N(N3)C4=CC=C(C=C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[Cyano(morpholin-4-yl)methyl]benzonitrile](/img/structure/B8652235.png)
